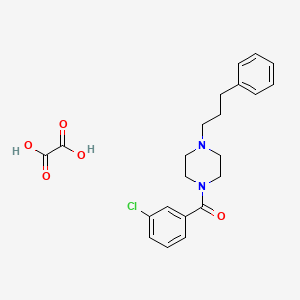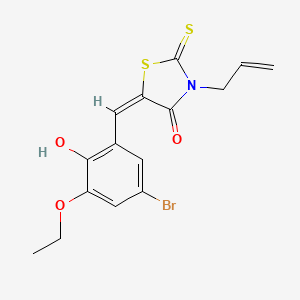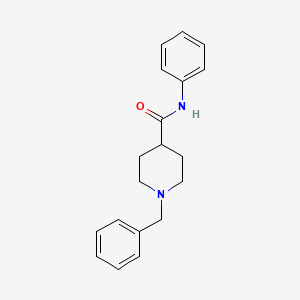![molecular formula C21H22N2O2 B5105325 N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-methylpropanamide](/img/structure/B5105325.png)
N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-methylpropanamide, also known as Clioquinol, is a chelating agent that has been used for a variety of purposes, including as an antifungal and antibacterial agent. In recent years, there has been growing interest in its potential use as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease.
作用机制
N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-methylpropanamide is thought to work by chelating metal ions, such as copper and zinc, that are involved in the formation of amyloid beta plaques in the brain. By binding to these metal ions, N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-methylpropanamide may prevent the formation of these plaques and reduce their accumulation in the brain.
Biochemical and Physiological Effects:
In addition to its potential use as a therapeutic agent for neurodegenerative diseases, N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-methylpropanamide has been shown to have a variety of biochemical and physiological effects. For example, N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-methylpropanamide has been shown to inhibit the growth of certain bacteria and fungi, and has been used as a topical treatment for skin infections. Additionally, N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-methylpropanamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of using N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-methylpropanamide in lab experiments is that it is a relatively inexpensive compound that is readily available. Additionally, N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-methylpropanamide has been shown to have a wide range of biological effects, which may make it useful for studying various biological processes. However, one limitation of using N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-methylpropanamide is that it has been associated with certain side effects, such as neurotoxicity, which may limit its use in certain experiments.
未来方向
There are many potential future directions for research on N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-methylpropanamide. For example, further studies could be conducted to better understand its mechanism of action and the specific metal ions that it binds to. Additionally, studies could be conducted to determine the optimal dosage and administration route for N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-methylpropanamide in the treatment of neurodegenerative diseases. Finally, N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-methylpropanamide could be tested in clinical trials to determine its safety and efficacy as a therapeutic agent for Alzheimer's disease and other neurodegenerative diseases.
合成方法
The synthesis of N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-methylpropanamide involves the reaction of 8-hydroxyquinoline with p-tolylmagnesium bromide, followed by reaction with 2-methylpropanoyl chloride. The resulting compound is then treated with hydrochloric acid to form N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-methylpropanamide.
科学研究应用
N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-methylpropanamide has been the subject of numerous scientific studies, particularly in the field of neurodegenerative diseases. Research has shown that N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-methylpropanamide has the ability to reduce the levels of amyloid beta, a protein that is associated with Alzheimer's disease, in the brain. Additionally, N-[(8-hydroxy-7-quinolinyl)(4-methylphenyl)methyl]-2-methylpropanamide has been shown to have antioxidant properties, which may help to protect neurons from damage.
属性
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-(4-methylphenyl)methyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13(2)21(25)23-18(16-8-6-14(3)7-9-16)17-11-10-15-5-4-12-22-19(15)20(17)24/h4-13,18,24H,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJCDDPVSNZCAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5105245.png)
![2-[(3-hexen-1-yloxy)carbonyl]phenyl nicotinate](/img/structure/B5105246.png)
![4-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5105260.png)

![4-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5105290.png)
![3-[(4-bromo-3-methylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5105297.png)

![N-[1-(4-biphenylyl)ethyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B5105303.png)

![5-ethyl-4-({3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B5105311.png)
![4-(2-{[1-(4-ethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1H-pyrrol-1-yl)benzenesulfonamide](/img/structure/B5105317.png)
![N-({[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B5105319.png)
![[4-(3-phenylpropyl)-1-(3-phenyl-2-propyn-1-yl)-4-piperidinyl]methanol](/img/structure/B5105330.png)
